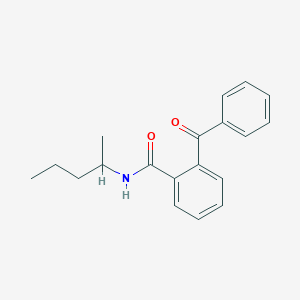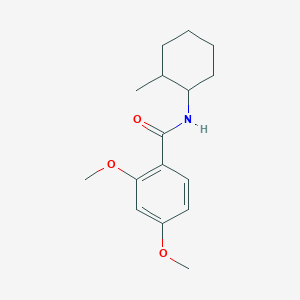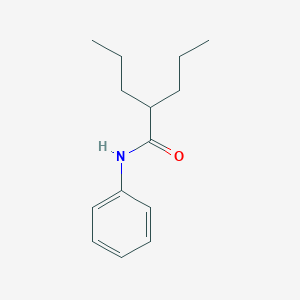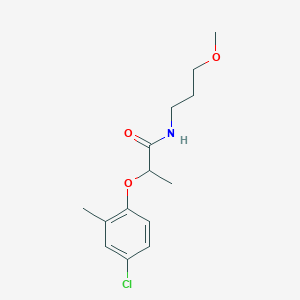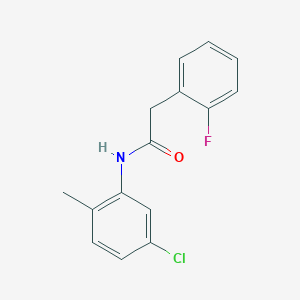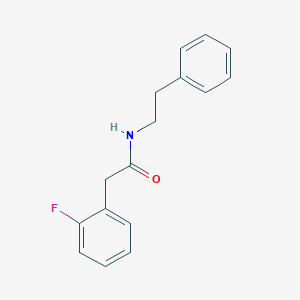![molecular formula C19H24N2O B290432 N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)
N-[4-(diethylamino)phenyl]-4-ethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(diethylamino)phenyl]-4-ethylbenzamide, commonly known as DEET, is a widely used insect repellent that has been in use for over six decades. It is a colorless, odorless, and oily liquid that is applied topically to the skin or clothes to prevent mosquito and other insect bites. The chemical composition of DEET is C12H17NO, and it was first synthesized in 1953 by the United States Department of Agriculture.
Wirkmechanismus
The exact mechanism of action of DEET is not fully understood, but it is believed to work by disrupting the insect's sense of smell and taste, making it harder for them to locate and bite humans. DEET also acts as a repellent by creating a barrier on the skin that insects find difficult to penetrate.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans and is considered safe for use when used as directed. However, it can cause skin irritation, especially in individuals with sensitive skin. DEET can also be absorbed through the skin and into the bloodstream, but the levels are generally low and not considered harmful.
Vorteile Und Einschränkungen Für Laborexperimente
DEET is a widely used insect repellent in laboratory experiments due to its effectiveness and availability. However, it can interfere with some assays, and caution must be taken when using it in experiments that require a high degree of sensitivity.
Zukünftige Richtungen
1. Development of new and more effective insect repellents that are less toxic and have fewer side effects than DEET.
2. Investigation of the molecular mechanisms of DEET repellency to gain a better understanding of how it works.
3. Exploration of the potential use of DEET in agriculture to prevent insect damage to crops.
4. Investigation of the potential impact of DEET on the environment and wildlife.
5. Development of new methods for synthesizing DEET that are more environmentally friendly and sustainable.
In conclusion, DEET is a widely used insect repellent that has been in use for over six decades. It is highly effective against a wide range of insects and has been extensively studied for its insect-repelling properties. DEET is safe for use when used as directed, but caution must be taken when using it in experiments that require a high degree of sensitivity. Further research is needed to develop new and more effective insect repellents and to gain a better understanding of the molecular mechanisms of DEET repellency.
Synthesemethoden
The synthesis of DEET involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with N,N-diethyl-p-phenylenediamine to form DEET. The reaction takes place in the presence of a catalyst and requires careful handling due to the toxicity of the chemicals involved.
Wissenschaftliche Forschungsanwendungen
DEET has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is widely used in the military, public health, and recreational activities to prevent insect-borne diseases such as malaria, dengue fever, and Zika virus.
Eigenschaften
Molekularformel |
C19H24N2O |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N-[4-(diethylamino)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C19H24N2O/c1-4-15-7-9-16(10-8-15)19(22)20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
LZMLQPDWLASNLB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC |
Kanonische SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



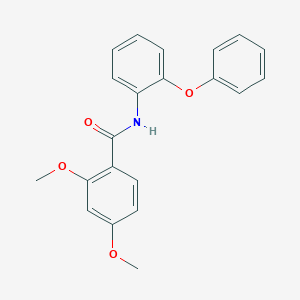
![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)
![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)
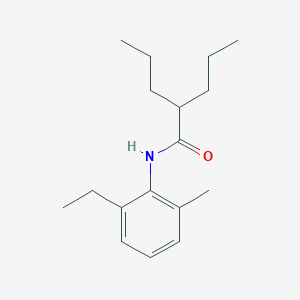

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)
